molecular formula C10H17NO6S B2415427 2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2279127-15-8

2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No. B2415427
CAS RN: 2279127-15-8
M. Wt: 279.31
InChI Key: ZESHDPYTLLIPHF-UHFFFAOYSA-N
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Description

2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, commonly known as DTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • The chemical compound has been utilized in the synthesis of various pharmaceutical agents. For example, it has been employed in the creation of compounds with anti-aggregation activity, demonstrating potential in addressing conditions associated with cellular aggregation (Gurevich et al., 2020).
  • Another significant application is in the synthesis of hydrazones, which react with β-dicarbonyl compounds to form compounds with potential medicinal properties (Meshcheryakova & Kataev, 2014).
  • Furthermore, derivatives of this compound, specifically those containing thietane cycles, have shown immunotropic activity. This suggests potential applications in enhancing immune responses (Khaliullin et al., 2004).

Antiplatelet and Antioxidant Properties

  • Synthesized compounds from this chemical have been evaluated for their antiplatelet and antioxidant activities. Certain derivatives have shown promise in these areas, indicating potential use in cardiovascular and oxidative stress-related conditions (Gurevich et al., 2020).

Antidepressant Properties

  • In the context of mental health, a derivative of this compound exhibited antidepressant activity, suggesting a potential application in the treatment of depression (Khaliullin et al., 2018).

properties

IUPAC Name

2-(1,1-dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)6-4-18(15,16)5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESHDPYTLLIPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CS(=O)(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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